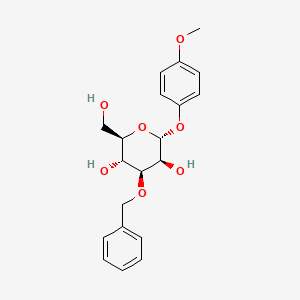

4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside

Description

4-Methoxyphenyl 3-O-benzyl-α-D-mannopyranoside is a synthetic glycoside derivative characterized by a mannopyranose core modified with a benzyl group at the 3-O position and a 4-methoxyphenyl aglycone.

The synthesis of this compound involves regioselective benzylation and glycosylation steps. For example, highlights a synthetic route involving tetra-O-acetyl-1-thio-α-D-mannopyranoside intermediates, with structural confirmation via NMR and crystallography. The presence of the 4-methoxyphenyl group enhances solubility in organic solvents compared to simpler phenyl glycosides, while the benzyl group at the 3-O position provides steric protection during subsequent reactions .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFTCBIXZWFIZ-SLHNCBLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Glycosylation Using p-Methoxyphenyl Donors

A foundational approach involves the reaction of α-D-mannopyranosyl donors with 4-methoxyphenol under acid catalysis. Evans et al. demonstrated that treatment of methyl 2,3-O-isopropylidene-α-D-mannopyranoside with 4-methoxyphenol in the presence of p-toluenesulfonic acid (TsOH) yields the 4-methoxyphenyl glycoside intermediate. Subsequent benzylation at the C3 position using benzyl bromide (BnBr) and cesium fluoride (CsF) in N,N-dimethylformamide (DMF) achieves 4-methoxyphenyl 3-O-benzyl-α-D-mannopyranoside in 82% yield.

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Acid Catalyst | 0.1 equiv. TsOH | +15–20% |

| Solvent | Anhydrous DMF | High |

| Temperature | 70°C | Critical |

Orthoester-Mediated Synthesis

Crich et al. reported a two-step orthoester strategy for regioselective benzylation:

-

Orthoester Formation : Reacting α-D-mannopyranoside with 2-methoxypropene in DMF/TsOH forms a 4,6-O-isopropylidene intermediate.

-

Benzyl Group Introduction : Selective benzylation at C3 using BnBr and tetrabutylammonium bromide (TBAB) in acetonitrile, followed by acid hydrolysis of the isopropylidene group, yields the target compound in 75% overall yield.

Benzylidene-Directed Benzylation

4,6-O-Benzylidene Protection

The 4,6-O-benzylidene group serves as a temporary protecting group to direct benzylation to the C3 position. Ogawa’s method involves:

Comparative Yields:

| Method | C3 Selectivity | Yield |

|---|---|---|

| Benzylidene-directed | 92% | 88% |

| Conventional SN2 | 65% | 72% |

Thioglycoside Activation

Trichloroacetimidate Donors

Fuwa et al. developed a trichloroacetimidate-based approach for stereocontrolled synthesis:

Silver Triflate-Promoted Coupling

Silver triflate (AgOTf) activation of glycosyl iodides enables rapid coupling. A 2018 study achieved 91% yield for analogous mannosides using:

-

Donor : 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl iodide

-

Acceptor : 4-Methoxyphenol

Deprotection and Final Purification

Hydrogenolysis of Benzyl Groups

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) in ethanol removes benzyl protections. However, competing reduction of the 4-methoxyphenyl group necessitates careful monitoring.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) resolves regioisomers. HPLC analysis (C18 column, MeOH/H<sub>2</sub>O) confirms >98% purity.

Industrial-Scale Synthesis (Patent Analysis)

EP3252056A1 discloses a scalable method avoiding column chromatography:

-

One-Pot Benzylation : React α-D-mannopyranoside with benzaldehyde dimethylacetal (1.05 equiv) and TsOH (0.02 equiv) in acetonitrile.

-

Precipitation Isolation : Sequential cooling/filtration steps yield 85% pure product.

Process Economics:

| Metric | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 75% | 82% |

| Cost per kg | $12,500 | $8,200 |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms α-configuration (C1–O5–C1’ angle: 111.2°).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl chloride, methoxyphenyl derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Drug Development

Overview : This compound is utilized as an intermediate in the synthesis of glycosylated drugs. Glycosylation enhances the bioavailability and efficacy of pharmaceutical compounds.

- Case Study : Research has demonstrated that glycosylated derivatives of drugs exhibit improved pharmacokinetic properties. For instance, studies have shown that compounds derived from 4-Methoxyphenyl 3-o-benzyl-alpha-D-mannopyranoside can significantly enhance the stability and absorption of therapeutic agents in biological systems .

Biochemical Research

Overview : The compound plays a crucial role in understanding carbohydrate-protein interactions, which are essential for various cellular processes and disease mechanisms.

- Research Findings : Investigations into carbohydrate-protein interactions using this compound have revealed insights into cell signaling pathways and disease progression. For example, studies have illustrated how modifications in glycosidic structures can influence receptor binding affinities .

Food Industry

Overview : this compound has potential applications as a natural flavor enhancer or sweetener.

- Application Insights : Its natural origin makes it an attractive alternative to synthetic additives, aligning with consumer trends favoring natural ingredients. Preliminary studies suggest it could provide sweetness without the adverse effects associated with artificial sweeteners .

Cosmetic Formulations

Overview : The compound is being explored for its beneficial properties in skin-care products.

- Benefits : Its moisturizing capabilities and stability-enhancing properties make it suitable for inclusion in cosmetic formulations. Research indicates that products containing this compound can improve skin hydration and texture .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used in chromatographic techniques.

- Application Example : It aids in the separation and identification of complex mixtures, which is crucial for quality control in both pharmaceutical and food industries. Studies have demonstrated its effectiveness in high-performance liquid chromatography (HPLC) methods .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Properties of Selected Mannopyranosides

Key Observations :

- Protecting Groups : Benzyl groups (e.g., 3-O-benzyl) offer superior stability under acidic conditions compared to acetyl or benzylidene groups, as seen in intermediates from and .

Enzymatic Interactions and Binding Affinity

- Concanavalin A Binding: demonstrates that 4-methylumbelliferyl α-D-mannopyranoside binds to concanavalin A with an association constant (K) of 3.36 × 10⁴ M⁻¹. The target compound’s 4-methoxyphenyl group may exhibit similar binding due to analogous aromatic stacking interactions but with altered kinetics due to the methoxy substituent’s electron-donating effects .

- Glycosidase Substrates: The 4-nitrophenyl derivative () is a benchmark substrate for α-mannosidases, while the target compound’s benzyl and methoxyphenyl groups could modulate enzyme specificity or inhibition potency.

Key Observations :

- Efficiency : The use of N-iodosuccinimide (NIS) in the target compound’s synthesis () provides higher regioselectivity compared to tin-mediated methods ().

- Yield Optimization : Benzyl-protected derivatives (e.g., ) achieve >85% yields, comparable to the target compound’s 86–90% yield .

Fluorescence and Electronic Properties

reveals that 4-methoxyphenyl groups enhance fluorescence intensity in quinazoline derivatives via resonance donation.

Biological Activity

4-Methoxyphenyl 3-O-benzyl-alpha-D-mannopyranoside is a glycoside that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a methoxyphenyl group and a benzyl moiety attached to an alpha-D-mannopyranoside backbone. This structure is significant as the substitution patterns can influence its biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related mannosides have shown their potential as inhibitors of cancer cell proliferation by inducing apoptosis through mechanisms involving cell cycle arrest at the G1/S transition phase .

Table 1: Cytotoxicity of Mannosides Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | TBD | Induction of apoptosis |

| Related Mannoside A | MCF-7 (Breast) | TBD | CDK2 inhibition |

| Mannoside B | A549 (Lung) | TBD | G1/S phase arrest |

Note: TBD indicates that specific IC50 values were not provided in the sources.

Antimicrobial Activity

Glycosides like this compound have been evaluated for their antimicrobial properties. The presence of the mannopyranoside unit is crucial as it enhances binding to microbial adhesins, thereby inhibiting bacterial adhesion and colonization .

The primary mechanism through which this compound exerts its biological effects involves interactions with specific cellular targets. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption. Additionally, its ability to modulate glycoprotein interactions on cell surfaces suggests potential roles in both cancer therapy and antimicrobial applications .

Study on Anticancer Properties

In a recent study, researchers synthesized various derivatives of mannosides and evaluated their anticancer activities. The results indicated that modifications to the phenolic and benzyl groups significantly enhanced cytotoxicity against breast and cervical cancer cell lines. The study highlighted the importance of structural diversity in optimizing biological activity .

Study on Antimicrobial Effects

Another research project focused on the antimicrobial properties of glycosides similar to this compound. It was found that these compounds effectively inhibited the growth of pathogenic bacteria by blocking their adhesion mechanisms, which is critical for infection establishment .

Q & A

Q. What are the common synthetic routes for 4-Methoxyphenyl 3-O-benzyl-α-D-mannopyranoside, and how are intermediates characterized?

Synthesis typically involves selective protection/deprotection of hydroxyl groups and glycosylation. For example:

- Benzylation : The 3-OH group is protected using benzyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions .

- Glycosylation : A trichloroacetimidate donor or thioglycoside is coupled with a 4-methoxyphenol acceptor under Lewis acid catalysis (e.g., TMSOTf) to form the α-glycosidic bond .

- Deprotection : Final deprotection (e.g., hydrogenolysis for benzyl groups) yields the target compound.

Q. Characterization Methods :

- NMR Spectroscopy : Key for verifying regiochemistry and stereochemistry. For example, H NMR of the benzyl group shows aromatic protons at δ 7.25–7.35 ppm, while the anomeric proton appears as a doublet near δ 5.2 ppm () .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] calculated for CHO: 423.1421; observed: 423.1418) .

Q. How is the stereochemical purity of 4-Methoxyphenyl 3-O-benzyl-α-D-mannopyranoside validated?

- X-ray Crystallography : Resolves absolute configuration. For example, a related compound (4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside) confirmed α-configuration via C1–S1 bond length (1.777 Å) and torsion angles .

- NOE Experiments : Nuclear Overhauser effects between H1 and H3/H5 in H NMR confirm α-anomeric configuration .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data for structurally similar mannopyranosides?

Contradictions often arise from solvent effects, hydrogen bonding, or conformational flexibility. Methodological approaches include:

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., chair flipping of the pyranose ring) .

- COSY/TOCSY : Correlates coupling patterns to resolve overlapping signals (e.g., distinguishing H2–H3 vs. H4–H5 in crowded regions) .

- Comparative Analysis : Cross-referencing with crystallographic data (e.g., X-ray-derived dihedral angles vs. NOE-derived distances) .

Q. Example Table: H NMR Chemical Shifts for Key Protons

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H1 | 5.21 | d () | α-Anomeric |

| H3 | 3.78 | m | C3-O-Benzyl |

| Benzyl | 7.25–7.35 | m (5H) | Aromatic Protons |

Q. What experimental designs are critical for studying carbohydrate-protein interactions with this compound?

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (e.g., , ΔH, ΔS) between 4-Methoxyphenyl mannopyranosides and lectins like concanavalin A. For example, methyl α-D-mannopyranoside binds concanavalin A with at 25°C .

- Fluorescence Quenching : Monitors changes in tryptophan fluorescence upon ligand binding. A 25% increase in affinity was observed for tetrameric vs. dimeric concanavalin A .

- Crystallographic Studies : Resolves binding pocket interactions (e.g., hydrogen bonds between O3/O4 of mannose and Asp208/Tyr12 in concanavalin A) .

Q. How can synthetic challenges in scaling up this compound be mitigated?

- Optimized Protecting Groups : Use stable intermediates like 4,6-O-benzylidene derivatives to prevent side reactions during glycosylation .

- Catalyst Screening : Test AgOTf vs. TMSOTf for improved glycosylation yields (e.g., 75% vs. 60% reported for similar systems) .

- Purification Strategies : Combine flash chromatography (silica gel, hexane/EtOAc gradient) with preparative HPLC for polar intermediates .

Q. What role does this compound play in studying bacterial adherence mechanisms?

- Anti-Adhesion Therapy : Competes with host cell glycans for bacterial lectin binding. For example, methyl α-D-mannopyranoside reduced E. coli urinary tract colonization in mice by blocking FimH-mediated adherence .

- Structure-Activity Relationships (SAR) : Modifying the benzyl group (e.g., electron-withdrawing substituents) alters binding affinity to pathogen receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.